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Introduction
Surinabant (SR147778) is a second-generation, potent, and selective cannabinoid receptor

type 1 (CB1) antagonist developed by Sanofi-Aventis (now Sanofi).[1][2][3] It belongs to the

1,5-diarylpyrazole chemical class, similar to the first-in-class CB1 antagonist, rimonabant.[1][4]

The rationale for the development of Surinabant and other CB1 antagonists stemmed from the

discovery of the endocannabinoid system and its crucial role in regulating energy balance,

appetite, and reward pathways. The initial therapeutic targets for Surinabant included nicotine

addiction (smoking cessation), obesity, and other addictive disorders like alcoholism. However,

despite promising preclinical data and a clear mechanism of action, its development was

ultimately halted due to safety concerns that plagued the entire class of centrally-acting CB1

antagonists.

Discovery and Preclinical Characterization
The development of CB1 receptor antagonists was a logical step following the discovery of the

cannabinoid receptors (CB1 and CB2) in the early 1990s and the identification of endogenous

cannabinoids like anandamide. The well-known appetite-enhancing effects of cannabis

(mediated by THC, a CB1 agonist) suggested that blocking this receptor could decrease

appetite and food intake. This led to the development of rimonabant, the first selective CB1

receptor antagonist, in 1994.

Surinabant (SR147778) was developed as a second-generation antagonist with a longer

duration of action and enhanced oral activity compared to rimonabant. This improved profile
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was attributed to the presence of a more metabolically stable ethyl group at the 4-position of its

pyrazole ring.

In Vitro Profile
Surinabant demonstrated high affinity and selectivity for the CB1 receptor in a variety of in

vitro assays. It binds with nanomolar affinity to rat and human CB1 receptors while showing

significantly lower affinity for CB2 receptors, establishing its selectivity. Functional assays

confirmed its antagonist properties, where it effectively blocked the intracellular signaling

cascades initiated by CB1 receptor agonists.

Table 1: In Vitro Quantitative Data for Surinabant (SR147778)

Parameter Species/System Value Reference

Binding Affinity (Ki)

CB1 Receptor Rat Brain 0.56 nM

CB1 Receptor Human (recombinant) 3.5 nM

CB2 Receptor Rat Spleen >400 nM

CB2 Receptor Human (recombinant) >400 nM

Functional Activity

Agonist-induced MAP

Kinase Activity

CHO cells (human

CB1)
IC50 = 9.6 nM

Agonist-inhibited

Adenylyl Cyclase
U373 MG cells pA2 = 8.2

Agonist-inhibited

Mouse Vas Deferens

Contraction

Mouse pA2 = 8.1

Experimental Protocols: In Vitro Assays
Radioligand Binding Assays: Membranes from rat brain or cells expressing recombinant

human CB1/CB2 receptors were incubated with a radiolabeled cannabinoid agonist (e.g.,
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[3H]-CP 55,940) in the presence of varying concentrations of Surinabant. The amount of

radioligand displaced by Surinabant was measured to determine its binding affinity (Ki

value). Selectivity was determined by comparing Ki values for CB1 and CB2 receptors.

Adenylyl Cyclase Activity Assay: U373 MG cells, which endogenously express CB1

receptors, were stimulated with forskolin to increase intracellular cyclic AMP (cAMP) levels. A

CB1 agonist (e.g., CP 55,940) was added to inhibit this stimulation. Surinabant was then

introduced at various concentrations to measure its ability to antagonize the agonist's

inhibitory effect. The antagonist potency is expressed as a pA2 value.

Mitogen-Activated Protein (MAP) Kinase Assay: Chinese Hamster Ovary (CHO) cells

expressing the human CB1 receptor were treated with a CB1 agonist to induce MAP kinase

activity. The ability of Surinabant to block this agonist-induced activity was quantified, with

the results expressed as an IC50 value, the concentration required to inhibit 50% of the

maximal response.

In Vivo Profile
Preclinical studies in animal models confirmed that Surinabant was orally active and effectively

antagonized the central effects of cannabinoid agonists. Furthermore, when administered alone

(per se), Surinabant demonstrated the ability to reduce consummatory behaviors, which

supported its development for obesity and addiction.

Table 2: In Vivo Preclinical Data for Surinabant (SR147778)
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Parameter Species Effect Value (Dose) Reference

Ex Vivo Binding Mouse

Displacement of

[3H]-CP 55,940

from brain

membranes

ED50 = 3.8

mg/kg (oral)

Pharmacological

Antagonism
Mouse

Antagonism of

agonist-induced

hypothermia,

analgesia, and

reduced GI

transit

0.3 - 3 mg/kg

Per Se Effects Mouse/Rat

Reduction of

ethanol or

sucrose

consumption

0.3 - 10 mg/kg

Rat

Reduction of

food intake

(fasted and non-

deprived)

0.3 - 10 mg/kg

sP Rats

Suppression of

alcohol drinking

behavior

0.3 - 10 mg/kg

(i.p.)

Experimental Protocols: In Vivo Assays
Ex Vivo Binding: Mice were administered Surinabant orally. At various time points, the

animals were sacrificed, and their brains were removed. Brain membranes were prepared

and incubated with a radiolabeled cannabinoid to assess the occupancy of CB1 receptors by

Surinabant. The dose required to achieve 50% displacement (ED50) was calculated.

Cannabinoid Tetrad Antagonism: Rodents were pre-treated with Surinabant before being

administered a potent synthetic cannabinoid agonist (like WIN55212-2 or CP 55,940). The

ability of Surinabant to block the classic "tetrad" of cannabinoid effects—hypothermia,
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analgesia (tested via hot plate or tail-flick), suppression of locomotor activity, and catalepsy—

was then measured.

Consummatory Behavior Models: To test for effects on addiction and appetite, rats or mice

were given access to solutions of ethanol, sucrose, or standard chow. Surinabant was

administered, and the subsequent change in consumption over a set period was measured

and compared to a vehicle-treated control group.

CB1 Receptor Signaling and Antagonism
Surinabant acts by blocking the CB1 receptor, which is a G-protein coupled receptor (GPCR).

When activated by endocannabinoids (like anandamide or 2-AG) or exogenous agonists (like

THC), the CB1 receptor couples to inhibitory Gi/o proteins. This coupling leads to the inhibition

of adenylyl cyclase, which reduces the production of cAMP, and the activation of the MAP

kinase pathway. By binding to the receptor without activating it, Surinabant prevents these

downstream signaling events.
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Preclinical Development

Clinical Development

Outcome

Discovery & Synthesis
(Diarylpyrazole derivative)

In Vitro Characterization
(Binding & Functional Assays)

In Vivo Animal Models
(Antagonism & Per Se Effects)

Phase 1: Pharmacokinetics
& THC Challenge Study

Phase 2: SURSMOKE Trial
(Smoking Cessation)

Results:
- No efficacy in smoking cessation

- Modest effect on weight gain

Development Terminated
(Class-wide psychiatric safety concerns)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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